molecular formula C9H9FO2 B120032 3'-Fluoro-4'-methoxyacetophenone CAS No. 455-91-4

3'-Fluoro-4'-methoxyacetophenone

Cat. No. B120032
Key on ui cas rn: 455-91-4
M. Wt: 168.16 g/mol
InChI Key: LQASUDVYVOFKNK-UHFFFAOYSA-N
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Patent
US05521207

Procedure details

Aluminum chloride (80.0 g, 0.6 mol) and chloroform (750 mL) were placed in a 2 L three-necked round bottom flask fitted with a mechanical stirrer and cooled by means of an ice bath. To the stirred solution acetyl chloride (51.0 g, 0.65 mol) was added dropwise, maintaining the temperature between 5°-10° C. The mixture was stirred for 10 minutes at 5° C. before the dropwise addition at 5°-10° C. of 2-fluoroanisole (62.6 g, 0.5 mol). The mixture was stirred at 0°-10° C. for 1 hour and poured into ice (1 L). The resultant layers were separated and the aqueous layer was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with water (2×150 mL), dried over anhydrous MgSO4, filtered and concentrated in vacou to a volume of 300 mL. Hexanes were added and a white solid formed which was isolated by filtration and air dried. This material was recrystallized from a mixture of dichloromethane and hexanes to afford (77.2 g, 92%) of material suitable for use in the next step: mp 92°-94° C.; 1H NMR (D6 -DMSO) 7.8 (m, 2H), 7.3 (t, 1H), 3.9 (s, 3H), 2.5 (s, 3H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
62.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[O:16][CH3:17]>C(Cl)(Cl)Cl>[F:9][C:10]1[CH:15]=[C:14]([C:5](=[O:7])[CH3:6])[CH:13]=[CH:12][C:11]=1[O:16][CH3:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
51 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
62.6 g
Type
reactant
Smiles
FC1=C(C=CC=C1)OC
Step Four
Name
ice
Quantity
1 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 0°-10° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled by means of an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 5°-10° C
CUSTOM
Type
CUSTOM
Details
The resultant layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacou to a volume of 300 mL
ADDITION
Type
ADDITION
Details
Hexanes were added
CUSTOM
Type
CUSTOM
Details
a white solid formed which
CUSTOM
Type
CUSTOM
Details
was isolated by filtration and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This material was recrystallized from a mixture of dichloromethane and hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 77.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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